molecular formula C6HClF12 B1596836 1-CHLORO-6H-DODECAFLUOROHEXANE CAS No. 307-22-2

1-CHLORO-6H-DODECAFLUOROHEXANE

Cat. No.: B1596836
CAS No.: 307-22-2
M. Wt: 336.5 g/mol
InChI Key: LENGESQCMOBFEV-UHFFFAOYSA-N
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Description

1-CHLORO-6H-DODECAFLUOROHEXANE is a highly fluorinated organic compound. It is characterized by the presence of twelve fluorine atoms and one chlorine atom attached to a hexane backbone. This compound is known for its high chemical stability and unique properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

1-CHLORO-6H-DODECAFLUOROHEXANE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is used in studies involving fluorinated analogs of biological molecules.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals.

    Industry: The compound is used in the production of specialty polymers and coatings.

Preparation Methods

The synthesis of 1-CHLORO-6H-DODECAFLUOROHEXANE typically involves the fluorination of hexane derivatives. One common method includes the reaction of hexane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, at elevated temperatures and pressures to ensure complete substitution of hydrogen atoms with fluorine and chlorine atoms .

Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in the production process .

Chemical Reactions Analysis

1-CHLORO-6H-DODECAFLUOROHEXANE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with potassium fluoride yields 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane .

Mechanism of Action

The mechanism of action of 1-CHLORO-6H-DODECAFLUOROHEXANE involves its interaction with various molecular targets. The compound’s high electronegativity due to the presence of multiple fluorine atoms allows it to form strong interactions with electron-rich sites in molecules. This property is exploited in organic synthesis to achieve selective reactions and modifications .

In biological systems, the compound’s fluorinated structure can influence the behavior of enzymes and receptors. Its resistance to metabolic degradation allows it to persist in biological environments, making it useful for studying long-term effects and interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENGESQCMOBFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382106
Record name 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-22-2
Record name 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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